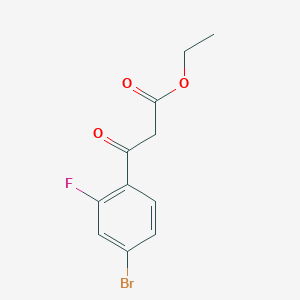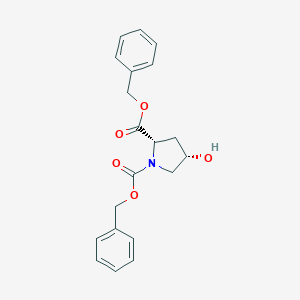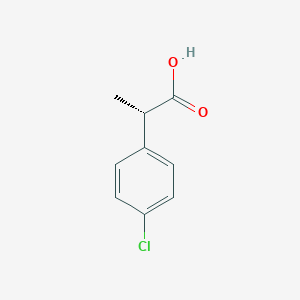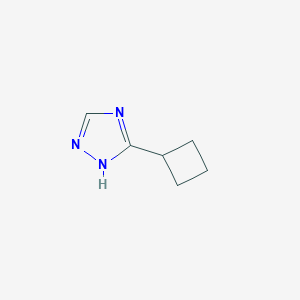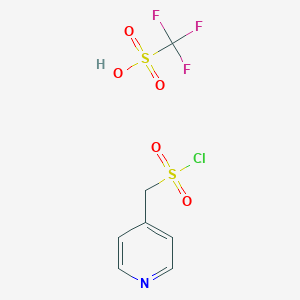
(4-Pyridylmethyl)sulfonyl chloride triflate
Descripción general
Descripción
(4-Pyridylmethyl)sulfonyl chloride triflate (PMST) is an organosulfur compound that has recently been gaining popularity in the scientific community due to its versatile applications in organic synthesis, drug discovery, and biochemistry. PMST is a sulfonyl chloride derivative of pyridine, a heterocyclic aromatic compound that is widely used in organic chemistry. The compound is highly reactive and can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in a variety of laboratory experiments due to its low toxicity and cost.
Aplicaciones Científicas De Investigación
(4-Pyridylmethyl)sulfonyl chloride triflate has a wide range of applications in scientific research, particularly in organic synthesis and drug discovery. The compound is highly reactive and can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. (4-Pyridylmethyl)sulfonyl chloride triflate has also been used in a variety of laboratory experiments due to its low toxicity and cost. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate has been used in the synthesis of biologically active compounds, such as peptides and oligonucleotides, as well as in the synthesis of natural products.
Mecanismo De Acción
(4-Pyridylmethyl)sulfonyl chloride triflate is a highly reactive compound that can be used to synthesize a wide range of compounds. The compound is typically used as a nucleophile in organic synthesis, where it reacts with electrophiles to form new bonds. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate can be used to catalyze a variety of reactions, such as the formation of carbon-carbon and carbon-heteroatom bonds.
Efectos Bioquímicos Y Fisiológicos
(4-Pyridylmethyl)sulfonyl chloride triflate is a relatively new compound and its effects on the biochemical and physiological processes of organisms are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-tumor effects in certain organisms. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate has been shown to have some antiviral activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Pyridylmethyl)sulfonyl chloride triflate has several advantages for use in laboratory experiments. The compound is highly reactive and can be used to synthesize a wide range of compounds. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate is relatively inexpensive and has low toxicity, making it safe to use in the laboratory. However, the compound is also highly reactive and can cause unwanted side reactions if not used carefully.
Direcciones Futuras
Given its versatile applications in organic synthesis, drug discovery, and biochemistry, (4-Pyridylmethyl)sulfonyl chloride triflate has great potential for future research. Potential future directions for (4-Pyridylmethyl)sulfonyl chloride triflate include further exploration of its biochemical and physiological effects, development of new synthetic methods, and exploration of its potential for use in drug development. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate could be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. Finally, (4-Pyridylmethyl)sulfonyl chloride triflate could be used in the synthesis of biologically active compounds, such as peptides and oligonucleotides, as well as in the synthesis of natural products.
Propiedades
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYXRYACUBCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564707 | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridylmethyl)sulfonyl chloride triflate | |
CAS RN |
130820-89-2 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
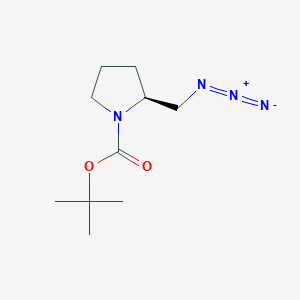
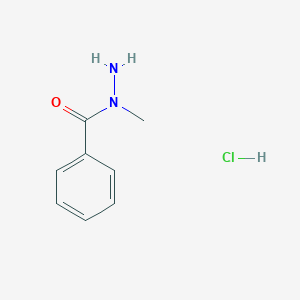
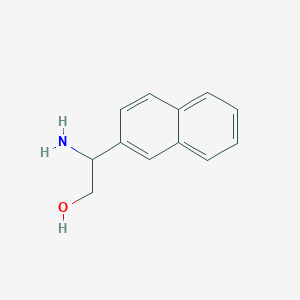
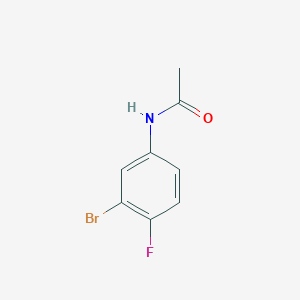
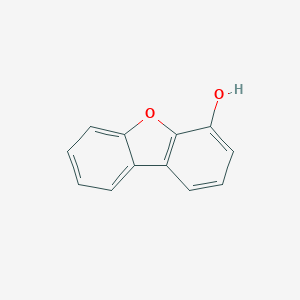
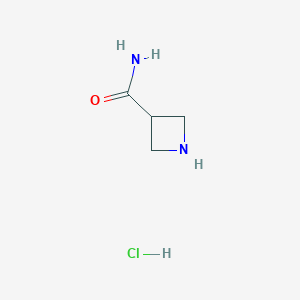
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
